molecular formula C19H21N3O3 B2929708 methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate CAS No. 2320953-55-5

methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate

Cat. No.: B2929708
CAS No.: 2320953-55-5
M. Wt: 339.395
InChI Key: KTGCCCFIZNKUTE-UHFFFAOYSA-N
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Description

Methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]benzoate is a complex organic compound that features an imidazole ring, a bicyclic octane structure, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate typically involves multiple steps, starting with the preparation of the imidazole ring and the bicyclic octane structure. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization . The bicyclic octane structure can be prepared through a Diels-Alder reaction involving a suitable diene and dienophile . The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Hydroxyl derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The bicyclic octane structure provides rigidity, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1H-imidazol-1-yl)benzoate
  • Methyl 4-(1H-imidazol-2-yl)benzoate
  • Methyl 4-(1H-imidazol-4-yl)benzoate

Uniqueness

Methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate is unique due to its combination of an imidazole ring and a bicyclic octane structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .

Properties

IUPAC Name

methyl 4-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-19(24)14-4-2-13(3-5-14)18(23)22-15-6-7-16(22)11-17(10-15)21-9-8-20-12-21/h2-5,8-9,12,15-17H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGCCCFIZNKUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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